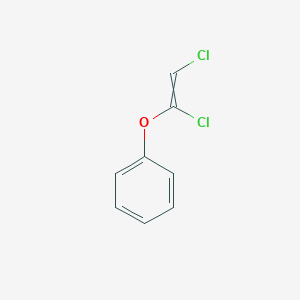
1,2-Dichloroethenoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloroethenoxybenzene is an organic compound characterized by the presence of a benzene ring bonded to a 1,2-dichloroethene group. This compound is a colorless liquid that is soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons. It is used in various industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dichloroethenoxybenzene can be synthesized through several methods. One common method involves the reaction of styrene with copper(I) chloride in dichloromethane. This reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrodehalogenation of 1,2,4-trichlorobenzene with hydrogen. This process is carried out in the gas phase at temperatures ranging from the boiling point of the feed to about 400°C, using a platinum/spinel catalyst .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dichloroethenoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include chlorinated benzoic acids, less chlorinated derivatives, and substituted benzene compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloroethenoxybenzene has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a reagent in biochemical assays and studies involving chlorinated organic compounds.
Medicine: Research is ongoing to explore its potential use in developing pharmaceuticals.
Industry: It is used in the production of paints, coatings, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,2-Dichloroethenoxybenzene involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved include the activation of detoxification enzymes and the formation of reactive intermediates that can cause cellular damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dichlorobenzene: A similar compound with two chlorine atoms on adjacent carbon atoms of the benzene ring.
1,3-Dichlorobenzene: Chlorine atoms are positioned on the 1st and 3rd carbon atoms of the benzene ring.
1,4-Dichlorobenzene: Chlorine atoms are positioned on the 1st and 4th carbon atoms of the benzene ring.
Uniqueness
1,2-Dichloroethenoxybenzene is unique due to the presence of the 1,2-dichloroethene group attached to the benzene ring, which imparts distinct chemical properties and reactivity compared to other dichlorobenzenes. This structural difference influences its solubility, reactivity, and applications in various fields .
Eigenschaften
IUPAC Name |
1,2-dichloroethenoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-6-8(10)11-7-4-2-1-3-5-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFFHYPGFBZCLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
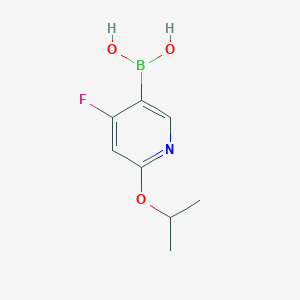
![tert-Butyl (3S)-3-{[(4-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14080015.png)
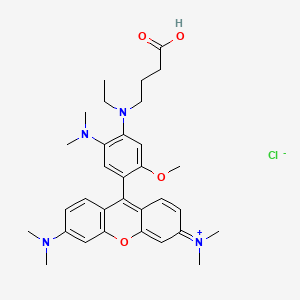
![4-Amino-1-[3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate](/img/structure/B14080030.png)



![1-(2-Fluorophenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080046.png)
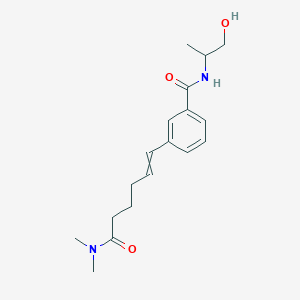

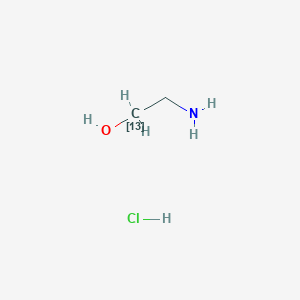

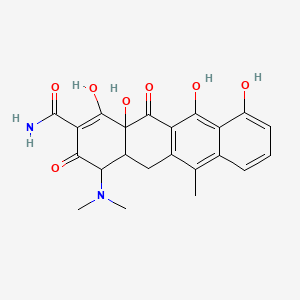
![N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B14080078.png)
